2,5-dibromo-N-(2-pyrimidinyl)benzamide
カタログ番号:
B291162
分子量:
357 g/mol
InChIキー:
YGDCROKJYRUBIC-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
2,5-Dibromo-N-(2-pyrimidinyl)benzamide is a brominated benzamide derivative characterized by two bromine atoms at the 2- and 5-positions of the benzene ring and a pyrimidinyl group attached via an amide linkage.
特性
分子式 |
C11H7Br2N3O |
|---|---|
分子量 |
357 g/mol |
IUPAC名 |
2,5-dibromo-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C11H7Br2N3O/c12-7-2-3-9(13)8(6-7)10(17)16-11-14-4-1-5-15-11/h1-6H,(H,14,15,16,17) |
InChIキー |
YGDCROKJYRUBIC-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
正規SMILES |
C1=CN=C(N=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
製品の起源 |
United States |
類似化合物との比較
3,5-Dibromo-N-(4-hydroxyphenyl)benzamide
- Structural Differences :
- Substituents: Bromine at 3,5-positions vs. 2,5-positions; 4-hydroxyphenyl vs. 2-pyrimidinyl group.
- Impact : The hydroxyl group in the 4-hydroxyphenyl derivative increases polarity, reducing logP compared to the pyrimidinyl analog. The pyrimidine ring in 2,5-dibromo-N-(2-pyrimidinyl)benzamide may enhance binding specificity for kinase domains due to aromatic interactions .
- Synthesis : Both compounds utilize amide-forming reactions, but the pyrimidinyl variant may require tailored coupling agents to accommodate the heteroaromatic amine.
Imatinib (4-[(4-Methylpiperazinyl)methyl]-N-(4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}phenyl)benzamide)
- Structural Differences :
- Imatinib features a methylpiperazinyl side chain and a pyridinyl-pyrimidinyl group, enhancing solubility and kinase inhibition.
- Impact : The piperazine group in imatinib improves water solubility (logP ~3.0), whereas bromine atoms in 2,5-dibromo-N-(2-pyrimidinyl)benzamide increase hydrophobicity (estimated logP >4.0). Imatinib’s clinical efficacy as a BCR-ABL inhibitor is attributed to its extended aromatic system and basic side chain .
- Pharmacokinetics : Imatinib’s plasma concentration determination methods (e.g., LC-MS) could be adapted for 2,5-dibromo analogs, though bromine’s metabolic stability may reduce clearance rates compared to imatinib’s piperazine metabolism .
Comparison with Therapeutic Analogs
Nilotinib (4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide)
- Structural Differences :
- Nilotinib includes a trifluoromethyl group and imidazole ring, enhancing metabolic stability and target affinity.
- Impact : Fluorine’s electronegativity and small size improve binding precision, whereas bromine’s bulkiness in 2,5-dibromo-N-(2-pyrimidinyl)benzamide may sterically hinder receptor interactions. Nilotinib’s trifluoromethyl group increases lipophilicity (logP ~4.5) compared to bromine analogs .
- Activity : Nilotinib’s antineoplastic activity against resistant leukemia strains highlights the importance of fluorine and imidazole in overcoming drug resistance—a feature untested in brominated benzamides .
Neuroleptic Benzamides (Amisulpride, Tiapride)
- Structural Differences :
- Neuroleptics feature sulphonyl or methoxy groups instead of halogens or pyrimidine.
- Impact : Sulpiride’s sulphonyl group enhances dopamine receptor selectivity, while bromine in 2,5-dibromo-N-(2-pyrimidinyl)benzamide may shift activity toward kinase or protease targets. Neuroleptics exhibit lower molecular weights (~300–400 g/mol) compared to the brominated analog (~400–450 g/mol) .
- Analytical Challenges : Differentiation of benzamide derivatives via HPLC or mass spectrometry is critical; bromine’s isotopic signature (79Br/81Br) could aid in distinguishing 2,5-dibromo analogs from neuroleptics .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Substituents | Molecular Weight (g/mol) | logP | Key Functional Groups |
|---|---|---|---|---|
| 2,5-Dibromo-N-(2-pyrimidinyl)benzamide | 2,5-Br, 2-pyrimidinyl | ~450 | >4.0 | Bromine, pyrimidine |
| 3,5-Dibromo-N-(4-hydroxyphenyl)benzamide | 3,5-Br, 4-OH-phenyl | ~420 | ~3.5 | Bromine, hydroxyl |
| Imatinib | Piperazinyl, pyridinyl | 589.7 | ~3.0 | Piperazine, pyrimidine |
| Nilotinib | CF3, imidazole | 529.5 | ~4.5 | Trifluoromethyl, imidazole |
| Amisulpride | SO2, methoxy | 369.5 | ~1.2 | Sulphonyl, methoxy |
Table 2: Pharmacological Profiles
| Compound | Therapeutic Use | Target | Key Advantage |
|---|---|---|---|
| 2,5-Dibromo-N-(2-pyrimidinyl)benzamide | Under investigation | Kinases/Proteases? | High lipophilicity, metabolic stability |
| Imatinib | Antineoplastic (CML) | BCR-ABL kinase | Oral bioavailability, specificity |
| Nilotinib | Antineoplastic (CML) | BCR-ABL kinase | Overcomes imatinib resistance |
| Amisulpride | Antipsychotic | Dopamine D2/D3 receptors | Low extrapyramidal side effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
